molecular formula C6H9F3O2 B1630001 Methyl 5,5,5-trifluoropentanoate CAS No. 66716-19-6

Methyl 5,5,5-trifluoropentanoate

Cat. No.: B1630001
CAS No.: 66716-19-6
M. Wt: 170.13 g/mol
InChI Key: YSRKSEWKSFLEOP-UHFFFAOYSA-N
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Description

Methyl 5,5,5-trifluoropentanoate is a chemical compound with the molecular formula C6H9F3O2 . It is also known as 5,5,5-trifluoropentanoic acid methyl ester .


Synthesis Analysis

The synthesis of this compound involves thermal reactions of perfluoromethyl and perfluoroacetyl manganese pentacarbonyls . The reactions of CF3Mn(CO)5 and CF3COMn(CO)5 in methylmethacrylate solution at 100°C have been examined . Both derivatives initiate free-radical polymerization .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C6H9F3O2 . Its average mass is 170.130 Da and its monoisotopic mass is 170.055466 Da .


Chemical Reactions Analysis

The reaction of CF3COMn(CO)5 yields methyl(2-methyl-4-oxo-5,5,5-trifluoropentanoate), CF3COCH2CH(CH3)COOCH3 . Reaction in the presence of D2O yields CF3COCH2CD(CH3)COOCH3, indicating that the mechanism is of a polar type involving intramolecular attack by a CF3CO anion on a coordinated monomer molecule, with subsequent acquisition of a proton from water present in trace quantities .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 235.63 . It is stored at room temperature and is in the form of a powder .

Safety and Hazards

In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish . If inhaled, move the person into fresh air . Always consult a physician and show the safety data sheet to the doctor in attendance .

Properties

IUPAC Name

methyl 5,5,5-trifluoropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-11-5(10)3-2-4-6(7,8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRKSEWKSFLEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631428
Record name Methyl 5,5,5-trifluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66716-19-6
Record name Methyl 5,5,5-trifluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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